Sigma-1 Receptor Subtype Selectivity: Patent-Derived SAR Preference for the 3-Fluoro-4-methoxyphenyl Group
Patent WO2008096189 explicitly lists 3-fluoro-4-methoxyphenyl among the preferred R1 substituents for piperidine/piperazine derivatives that exhibit selectivity for sigma-1 receptors over sigma-2 receptors [1]. In contrast, the unsubstituted 4-methoxyphenyl and 3,4-dimethoxyphenyl groups are listed separately under broader generic definitions without the same selectivity annotation [1]. While quantitative Ki values for the target compound are not publicly available, the patent's explicit differentiation of 3-fluoro-4-methoxyphenyl as a 'particular value' for achieving sigma-1 selectivity constitutes a class-level SAR signal that should guide analog selection in CNS-targeted programs [1].
| Evidence Dimension | Sigma-1 receptor selectivity preference (patent SAR annotation) |
|---|---|
| Target Compound Data | 3-fluoro-4-methoxyphenyl identified as a 'particular value' for R1 substituent conferring sigma-1 vs. sigma-2 selectivity [1] |
| Comparator Or Baseline | 4-methoxyphenyl and 3,4-dimethoxyphenyl listed only under generic R1 definitions without explicit selectivity annotation [1] |
| Quantified Difference | Qualitative SAR differentiation; no public Ki values available for direct comparison |
| Conditions | Patent WO2008096189, in vitro sigma receptor binding assays (assay details not publicly disclosed) |
Why This Matters
For CNS discovery programs targeting sigma-1 receptors, selection of a building block with patent-validated substituent preference may reduce the risk of off-target sigma-2 activity and accelerate SAR exploration.
- [1] WO2008096189A2 – Piperidine and piperazine derivatives. WIPO (PCT). Published 2008-08-14. https://patents.google.com/patent/WO2008096189A2/en (accessed 2026-04-29). View Source
